3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 338401-79-9
VCID: VC6153667
InChI: InChI=1S/C8H8N2OS2/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h3-4H,2H2,1H3,(H,9,12)
SMILES: CCN1C(=O)C2=C(C=CS2)NC1=S
Molecular Formula: C8H8N2OS2
Molecular Weight: 212.29

3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 338401-79-9

Cat. No.: VC6153667

Molecular Formula: C8H8N2OS2

Molecular Weight: 212.29

* For research use only. Not for human or veterinary use.

3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one - 338401-79-9

Specification

CAS No. 338401-79-9
Molecular Formula C8H8N2OS2
Molecular Weight 212.29
IUPAC Name 3-ethyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C8H8N2OS2/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h3-4H,2H2,1H3,(H,9,12)
Standard InChI Key QQPGLIIOMJKXPS-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C=CS2)NC1=S

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic system comprising a pyrimidine ring fused to a thiophene moiety. Key structural elements include:

  • Thiophene ring: A five-membered aromatic ring with one sulfur atom.

  • Pyrimidine ring: A six-membered diazine ring with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • A mercapto (-SH) group at position 2, enhancing reactivity and metal-binding capacity.

    • An ethyl (-CH2CH3) group at position 3, influencing lipophilicity and metabolic stability.

The planar structure facilitates π-π stacking interactions with biological targets, while the ethyl group modulates solubility and membrane permeability .

Synthetic Methodologies

Cyclocondensation of Aminothiophene Derivatives

The most efficient route involves cyclocondensation between 3-aminothiophene-2-carboxylates and ethyl isothiocyanate under refluxing pyridine :

Reaction Scheme

  • Starting Material: Ethyl 3-amino-4-methylthiophene-2-carboxylate.

  • Reagent: Ethyl isothiocyanate.

  • Conditions: Reflux in pyridine (3–5 hours).

  • Product: 3-Ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one (27b) with a yield of 65–78% .

Mechanistic Insights

  • The amine group attacks the electrophilic carbon of isothiocyanate, forming a thiourea intermediate.

  • Intramolecular cyclization occurs via nucleophilic attack of the thiophene sulfur on the pyrimidine carbonyl, followed by dehydration .

Acid-Catalyzed Cyclization

Thienylthioureas undergo cyclization in acidic media (e.g., HCl/EtOH) to yield 2-mercapto derivatives :

MethodReagents/ConditionsYield (%)Reference
Acid cyclizationHCl/EtOH, reflux, 2 h60–72

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times (30 minutes) while maintaining yields ≥70% .

Biological Activities

Anticancer Properties

In vitro screening against human cancer cell lines revealed potent activity:

Cell LineIC50 (μM)Reference
MCF-7 (breast)12.4 ± 1.2
HepG-2 (liver)18.9 ± 2.1
PC-3 (prostate)14.7 ± 1.8

Mechanism of Action:

  • Topoisomerase II inhibition: Disruption of DNA replication via intercalation .

  • Reactive oxygen species (ROS) induction: Oxidative stress triggers apoptosis in cancer cells .

Antimicrobial Activity

The mercapto group confers broad-spectrum antimicrobial effects:

MicroorganismMIC (μg/mL)Reference
S. aureus8–16
E. coli16–32

Anti-Inflammatory and Analgesic Effects

In murine models, the compound reduced carrageenan-induced edema by 58% (vs. 65% for diclofenac) .

Pharmacological Applications

Drug Design Considerations

  • Structural Modifications:

    • Position 2: Replacement of -SH with methylsulfonyl enhances metabolic stability .

    • Position 3: Bulkier alkyl groups (e.g., isopropyl) improve target selectivity .

In Silico Studies

Molecular docking simulations indicate strong binding affinity (ΔG = −9.2 kcal/mol) to the EGFR kinase domain, suggesting utility in tyrosine kinase inhibitor development .

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